1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid

Lipophilicity Drug design Permeability

Researchers requiring a conformationally constrained proline analog often face synthetic complexity from chiral centers. This achiral azetidine-3-carboxylic acid building block (CAS 1408104-16-4) eliminates diastereomer separation, streamlining PROTAC linker synthesis and SAR exploration. - Purity: ≥98%, ensuring accurate stoichiometry in solid-phase peptide synthesis and metal-catalyzed cross-couplings. - Physicochemical profile: TPSA 60.85 Ų and LogP 0.65 occupy a favorable CNS-MPO space; 7 rotatable bonds offer conformational flexibility for spanning target-to-ligase distances. - Supply: Available as a research-grade building block with reliable global shipping and batch-to-batch consistency.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1408104-16-4
Cat. No. B1531270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid
CAS1408104-16-4
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)CN1CC(C1)C(=O)O
InChIInChI=1S/C12H22N2O3/c1-3-5-14(6-4-2)11(15)9-13-7-10(8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
InChIKeyZNXQNSNCUPVMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid


1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid (CAS 1408104‑16‑4) is a fully synthetic, non‑chiral azetidine‑3‑carboxylic acid derivative bearing an N‑dipropylcarbamoylmethyl substituent . It is supplied as a research‑grade building block (typical purity ≥98 % ) with a molecular weight of 242.31 g mol⁻¹ and the formula C₁₂H₂₂N₂O₃ [1]. The compound belongs to the class of N‑functionalized azetidine‑3‑carboxylic acids, a family widely exploited in medicinal chemistry and chemical biology for the introduction of conformationally constrained amino‑acid mimetics [2].

Workflow
Synthetic building block for medicinal chemistry and chemical biology libraries
Selection Logic
Conformationally constrained azetidine core for amino-acid mimetic design
Procurement Context
Achiral scaffold simplifies QC and eliminates enantiomeric variability

N-Substitution Impact on 1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid


Although the azetidine‑3‑carboxylic acid scaffold is shared by many commercial building blocks, the identity of the N‑substituent dictates lipophilicity, hydrogen‑bonding capacity, and steric demand—parameters that directly control membrane permeability, solubility, and target engagement . Consequently, replacing the dipropylcarbamoylmethyl group with a smaller carbamoyl (e.g., methylcarbamoyl) or a more polar substituent yields a molecule with substantially different logP and topological polar surface area (TPSA), potentially compromising performance in a given assay or synthetic sequence [1]. The following quantitative evidence demonstrates where 1-[(dipropylcarbamoyl)methyl]azetidine‑3‑carboxylic acid occupies a distinct property space that cannot be replicated by simply interchanging in‑class analogs.

LogP Shift Smaller N-carbamoyl analogs (e.g., methylcarbamoyl) show substantially lower computed LogP; lipophilicity-dependent assay performance may not transfer.
TPSA Shift Primary carbamoyl analogs have higher TPSA (≈84 Ų vs. 60.85 Ų); permeability and CNS-MPO profiles may differ across in-class replacements.
Purity Gap Typical vendor listings for close analogs report 95% purity vs. 98% for this compound; stoichiometry-sensitive workflows may require re-purification.

1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid vs. Analogs


Higher LogP vs. Smaller N-Carbamoyl Analogs

The target compound exhibits a computed LogP of 0.6514 , which is markedly higher than that of the smaller analog 1‑(methylcarbamoyl)azetidine‑3‑carboxylic acid (computed LogP ≈ ‑0.4, estimated from the fragment‑based method embedded in PubChemLite [1]). This difference arises from the two propyl chains in the dipropylcarbamoyl moiety, which increase hydrophobic surface area without adding hydrogen‑bond donors.

Computed LogP
Cross-study comparable
Target: 0.65
vs. Methylcarbamoyl analog: ≈ −0.4; Δ ≈ 1.05 units
In silico; algorithms may differ between sources.
Reported higher computed LogP may support permeability screening prioritization.
Cross-algorithm validation recommended.
Lipophilicity Drug design Permeability

TPSA Balances Solubility and Permeability

The target compound has a TPSA of 60.85 Ų , lower than that of 1‑(carbamoylmethyl)azetidine‑3‑carboxylic acid (TPSA ~84 Ų, estimated from the addition of a primary amide group ). The reduction in TPSA results from the tertiary amide character of the dipropylcarbamoyl group, which eliminates one hydrogen‑bond donor relative to a primary carbamoyl analog.

Computed TPSA
Class-level
Target: 60.85 Ų
vs. Carbamoylmethyl analog: ≈ 84 Ų; Δ ≈ −23 Ų
Comparator TPSA approximated from group contributions.
May support CNS-MPO review; lower TPSA reported relative to primary amide analogs.
Source review advised; class-level inference.
TPSA Drug-likeness Solubility

Higher Rotatable Bond Count for Flexibility

With 7 rotatable bonds , the dipropylcarbamoylmethyl derivative is significantly more flexible than the parent azetidine‑3‑carboxylic acid (1 rotatable bond) or N‑methylcarbamoyl analog (~2 rotatable bonds). This conformational freedom may facilitate induced‑fit binding to shallow or adaptive protein pockets, whereas rigid analogs risk steric clashes.

Rotatable Bonds
Class-level
Target: 7 rotatable bonds
vs. Parent azetidine-3-carboxylic acid: 1; methylcarbamoyl analog: ≈ 2
SMILES-based rules; conformational flexibility context.
Higher flexibility may broaden target scope in screening; entropic penalty context-dependent.
Data to verify; selectivity profile requires assay review.
Conformational flexibility Molecular recognition Entropy

Purity & Batch Consistency Advantage

The target compound is offered at a certified purity of 98 % , whereas several closely related azetidine‑3‑carboxylic acid derivatives (e.g., 1‑(methylcarbamoyl)azetidine‑3‑carboxylic acid) are typically listed at 95 % . Higher initial purity reduces the need for costly in‑house repurification and minimizes the risk of side reactions caused by unidentified impurities in multi‑step syntheses.

Vendor Purity
Cross-study comparable
Target: 98%
vs. Typical methylcarbamoyl analog: 95%; Δ = +3 percentage points
Vendor-stated; analytical method not specified.
Reported higher purity may reduce re-purification needs in stoichiometry-sensitive workflows.
Batch-to-batch verification recommended.
Quality control Reproducibility Supply chain

Achirality Simplifies Synthesis and QC

Unlike many azetidine‑3‑carboxylic acid derivatives that incorporate chiral centers (e.g., 1‑{[(butan‑2‑yl)carbamoyl]methyl}azetidine‑3‑carboxylic acid), the target compound is achiral . This eliminates the need for chiral chromatography, enantiomeric excess determination, and the risk of batch‑to‑batch stereochemical variability.

Stereochemistry
Class-level
0 stereocenters (achiral)
vs. (Butan-2-yl)carbamoyl analog: 1 stereocenter
Structural analysis based on IUPAC name and SMILES.
Achiral scaffold may simplify analytical burden and support scalable library synthesis.
Binary property; confirms no enantiomeric variability risk.
Achiral Synthetic accessibility QC simplicity

Key Applications of 1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid


CNS-Penetrant Fragment Library Design

With a TPSA of 60.85 Ų and LogP of 0.65 , the compound occupies a favorable region of CNS‑MPO chemical space. It can serve as a carboxylic acid handle for fragment elaboration while maintaining blood–brain barrier permeability predictions superior to more polar N‑carbamoyl analogs.

PROTAC Linker & E3 Ligase Precursor

The 7 rotatable bonds provide the conformational flexibility needed to span the distance between a target protein and an E3 ligase in PROTAC design. The achiral nature simplifies linker synthesis and avoids diastereomer separation.

Stoichiometric Precision in Multi-Step Synthesis

The 98 % purity supports applications demanding accurate stoichiometry, such as activated ester formation for bioconjugation, solid‑phase peptide synthesis, or metal‑catalyzed cross‑couplings where impurities can poison catalysts.

Proline-to-Azetidine Scaffold Hopping in Peptidomimetics

As a conformationally constrained proline analog, the azetidine core imposes a restricted φ/ψ dihedral angle [1]. The dipropylcarbamoylmethyl group adds lipophilic bulk without introducing a stereocenter, enabling systematic SAR exploration of hydrophobicity while maintaining synthetic simplicity.

Application
Selection Property
Validation Focus
CNS MPO fragment elaboration
Computed TPSA/logP profile
Permeability prediction review
PROTAC linker research
Rotatable bond count; achiral scaffold
Conformational spanning assessment
Multi-step stoichiometric synthesis
Reported 98% purity specification
Batch purity verification
Proline-to-azetidine scaffold hopping
Azetidine core conformational constraint
SAR hydrophobicity exploration
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